5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-((3-Aminophenyl)(hydroxy)methyl)indolin-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Aminophenyl)(hydroxy)methyl)indolin-2-one typically involves the reaction of 3-aminophenyl derivatives with indolin-2-one under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-((3-Aminophenyl)(hydroxy)methyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and electrophiles like halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-((3-Aminophenyl)(hydroxy)methyl)indolin-2-one can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
5-((3-Aminophenyl)(hydroxy)methyl)indolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((3-Aminophenyl)(hydroxy)methyl)indolin-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with different biological activities.
5-Fluoroindole: A fluorinated indole derivative with unique properties.
Uniqueness
5-((3-Aminophenyl)(hydroxy)methyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group and a hydroxy group on the phenyl ring, along with the indolin-2-one core, makes it a versatile compound for various applications .
Properties
CAS No. |
920002-45-5 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-[(3-aminophenyl)-hydroxymethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H14N2O2/c16-12-3-1-2-9(7-12)15(19)10-4-5-13-11(6-10)8-14(18)17-13/h1-7,15,19H,8,16H2,(H,17,18) |
InChI Key |
IMAUDGPNJYRQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(C3=CC(=CC=C3)N)O)NC1=O |
Origin of Product |
United States |
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